molecular formula C24H25N5 B5138825 1-(6-methyl-2-pyridinyl)-4-{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}piperazine

1-(6-methyl-2-pyridinyl)-4-{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}piperazine

Cat. No. B5138825
M. Wt: 383.5 g/mol
InChI Key: YMJVPDUFESFDQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-methyl-2-pyridinyl)-4-{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a piperazine derivative, which has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(6-methyl-2-pyridinyl)-4-{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}piperazine is not fully understood. However, studies have shown that this compound can modulate the activity of several important biological pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. Additionally, this compound has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
1-(6-methyl-2-pyridinyl)-4-{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}piperazine has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. Additionally, this compound has been shown to modulate the activity of several important biological pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(6-methyl-2-pyridinyl)-4-{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}piperazine in lab experiments is its potential to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. Additionally, this compound has been shown to modulate the activity of several important biological pathways, which makes it a useful tool for studying these pathways. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results.

Future Directions

There are several future directions for research on 1-(6-methyl-2-pyridinyl)-4-{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}piperazine. One direction is to further elucidate the mechanism of action of this compound, which could lead to the development of more effective therapies for cancer, inflammation, and viral infections. Additionally, future research could focus on developing more efficient synthesis methods for this compound, which could make it more accessible for scientific research. Finally, future research could focus on developing derivatives of this compound with improved activity and selectivity.

Synthesis Methods

The synthesis of 1-(6-methyl-2-pyridinyl)-4-{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}piperazine is a multi-step process that involves the reaction of several starting materials. The synthesis method typically involves the reaction of 6-methyl-2-pyridinylamine with 1-(chloromethyl)naphthalene, followed by the reaction of the resulting intermediate with 3-(1H-pyrazol-4-yl)propanenitrile. The final step in the synthesis involves the reaction of the intermediate with piperazine.

Scientific Research Applications

1-(6-methyl-2-pyridinyl)-4-{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}piperazine has been studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. Additionally, this compound has been shown to modulate the activity of several important biological pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.

properties

IUPAC Name

1-(6-methylpyridin-2-yl)-4-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5/c1-18-6-4-11-23(26-18)29-14-12-28(13-15-29)17-20-16-25-27-24(20)22-10-5-8-19-7-2-3-9-21(19)22/h2-11,16H,12-15,17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJVPDUFESFDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2CCN(CC2)CC3=C(NN=C3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-methylpyridin-2-yl)-4-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]piperazine

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